Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate
Description
Properties
IUPAC Name |
potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S.K/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11;/h1-5,7H,6H2,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHVNTRYFNHTPG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8KNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate typically involves the cyclization of appropriate precursors to form the benzofuran and thiazole rings, followed by the introduction of the acetate group. Common synthetic routes include:
Cyclization Reactions: The formation of the benzofuran ring can be achieved through cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Thiazole Ring Formation: The thiazole ring is often synthesized via cyclization of thioamides with α-haloketones.
Acetate Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those containing the benzofuran moiety. Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate has been synthesized and evaluated for its cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown significant selectivity and potency against human glioblastoma and melanoma cells, suggesting that this compound may exhibit comparable effects due to its structural similarities .
Anticonvulsant Properties
The thiazole moiety is well-documented for its anticonvulsant properties. Research indicates that thiazole derivatives can effectively reduce seizure activity in animal models. Compounds structurally related to this compound have demonstrated promising results in anticonvulsant assays, suggesting that this compound could be explored for similar therapeutic uses .
Antimicrobial Activity
Thiazole derivatives, including those with benzofuran components, have shown antibacterial and antifungal activities. This compound may possess similar properties, making it a candidate for the development of new antimicrobial agents. Studies on related compounds have indicated strong activity against various bacterial strains, which could be beneficial in addressing antibiotic resistance issues .
Pesticidal Properties
Research into thiazole-containing compounds has revealed their potential as agrochemicals. The unique structural features of this compound could be harnessed to develop new pesticides or herbicides. The efficacy of thiazole derivatives against plant pathogens suggests that this compound might also contribute to crop protection strategies .
Synthesis of Functional Materials
The synthesis of novel materials using this compound can be explored in the context of creating functional polymers or nanomaterials. The incorporation of thiazole units into polymer matrices has been shown to enhance mechanical properties and thermal stability, indicating potential applications in advanced materials development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazole- and Benzofuran-Containing Compounds
Key Observations :
- Benzofuran vs. Benzothiazole: Replacing benzofuran with benzothiazole (as in Sodium 2-(1,3-benzothiazol-2-yl)acetate ) alters electronic properties and bioactivity. Benzothiazoles are known for their role in antitumor agents, whereas benzofurans exhibit broader antimicrobial activity .
- Amino vs. Benzofuran Substitution: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate lacks the benzofuran group but includes an amino substituent, which is reactive and often used for further derivatization.
- Salt Forms : The potassium salt improves aqueous solubility compared to neutral analogues like 2-(5-fluoro-7-methyl-1-benzofuran-2-yl)acetic acid , which relies on hydrogen bonding for crystal packing.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- Melting Points: Quinazolinone-thiazole hybrids (e.g., compound 21 in ) exhibit lower melting points (~110–120°C) compared to benzofuran-acetic acid derivatives (~163–165°C ), likely due to differences in hydrogen bonding and crystallinity.
- Solubility : The potassium salt form of the target compound is expected to have superior aqueous solubility compared to neutral analogues, similar to sodium salts like Sodium 2-(1,3-benzothiazol-2-yl)acetate .
Table 3: Bioactivity Comparison
Key Observations :
- Antimicrobial Activity : Benzofuran derivatives like the title compound are hypothesized to share antimicrobial properties with 2-(5-fluoro-7-methyl-1-benzofuran-2-yl)acetic acid .
- Enzyme Modulation: Thiazole-quinazolinone hybrids act as glucokinase activators , suggesting that the thiazole-acetate motif is versatile for targeting metabolic enzymes.
Biological Activity
Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate (CAS Number: 2171992-19-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
The synthesis of this compound involves the reaction of benzofuran derivatives with thiazole rings. The compound is typically prepared in good yields using methods that include nucleophilic substitution and cyclization reactions. The presence of both benzofuran and thiazole moieties contributes to the compound's pharmacological potential.
Antimicrobial Properties
Research has shown that benzofuran and thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds containing these moieties have been tested against various microorganisms, demonstrating significant inhibition against several bacterial strains. In a study involving synthesized derivatives, some compounds showed activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Moderately active |
| Pseudomonas aeruginosa | Inactive |
Antitumor Activity
The antitumor properties of this compound have been explored in various studies. Compounds with similar structures have been found to inhibit cancer cell proliferation effectively. For example, modifications in the structure of thiazole derivatives have led to enhanced antitumor activity against different cell lines, such as breast and colon cancer cells .
A study highlighted that certain C-2-substituted benzothiazoles exhibited increased antiproliferative activity when electron-withdrawing groups were present on the benzene ring. This suggests that structural modifications can significantly impact biological efficacy .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Nucleophilic Attack : The thiazole ring can form thiol adducts through nucleophilic aromatic substitution, which may contribute to its antimicrobial effects .
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation, such as histone acetyltransferases .
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, various derivatives of this compound were tested against a panel of pathogens. The results indicated that specific substitutions on the benzofuran or thiazole rings enhanced antimicrobial activity significantly.
Case Study 2: Antitumor Efficacy
A series of experiments conducted on human cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 µM. The study concluded that this compound could be a promising candidate for further development in cancer therapeutics .
Q & A
Q. What are the common synthetic routes for preparing Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate, and how can reaction conditions be optimized?
The synthesis typically involves coupling 1-benzofuran-2-carboxaldehyde with thiazole precursors. A key intermediate is ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which undergoes formylation or benzofuran integration via nucleophilic substitution or cyclization reactions . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (70–100°C), and catalysts (e.g., piperidine for cyclization). Yields can vary (60–77%), with purification via column chromatography using ethyl acetate/hexane gradients .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm; thiazole protons at δ 6.8–7.1 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₀KNO₃S: theoretical vs. observed ±0.001 Da) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies involve:
- pH-dependent degradation : Incubate in buffers (pH 1–12) at 37°C, monitoring via HPLC at 24/48/72 hours.
- Thermal stability : Thermogravimetric analysis (TGA) from 25–300°C to identify decomposition points .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, unit cell parameters (e.g., monoclinic system, P2₁/c space group, a = 17.84 Å, b = 7.87 Å) and hydrogen-bonding networks (C–H···π interactions) clarify packing motifs . SHELXL software refines structures, validating geometry with R-factors < 5% .
Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP < 3), intestinal permeability (Caco-2 model), and cytochrome P450 interactions .
- Toxicity Profiling : Use PreADMET for Ames test (mutagenicity) and hERG inhibition (cardiotoxicity) .
- DFT Calculations : B3LYP/6-31G(d,p) models analyze frontier molecular orbitals (HOMO-LUMO gap) to correlate reactivity with bioactivity .
Q. How can hydrogen-bonding patterns inform crystal engineering for co-crystallization?
Graph-set analysis (e.g., Etter’s notation) classifies hydrogen bonds (e.g., R₂²(8) motifs) to design co-crystals with improved solubility. For example, carboxylate groups may form strong O–H···N bonds with amine co-formers .
Q. What strategies validate structural data when experimental results conflict with computational models?
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
